7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H40O8 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid; hydroxymethyl acetate (commonly referred to as Alprostadil) is a synthetic prostaglandin E1 analog. It is primarily utilized in medical applications such as the treatment of erectile dysfunction and for maintaining patent ductus arteriosus in neonates. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C22H36O5
- Molecular Weight : 380.52 g/mol
- CAS Number : 745-65-3
- Structural Characteristics : Alprostadil contains a cyclopentane ring and multiple hydroxyl groups contributing to its biological activity.
Alprostadil exerts its effects through:
- Vasodilation : It stimulates the prostaglandin receptors (EP receptors) leading to increased blood flow by relaxing vascular smooth muscle.
- Inhibition of Platelet Aggregation : Alprostadil prevents platelet aggregation, which is crucial in maintaining blood flow and preventing thrombosis.
- Regulation of Smooth Muscle Tone : It modulates the tone of smooth muscle in various tissues including the corpus cavernosum.
Pharmacodynamics
Alprostadil’s primary action is mediated through the activation of adenylate cyclase, increasing intracellular cyclic AMP (cAMP) levels. This results in:
- Relaxation of smooth muscle.
- Dilation of blood vessels.
Pharmacokinetics
Alprostadil is administered via intracavernosal injection or intraurethral routes. Its half-life is approximately 30 minutes when administered intravenously.
Efficacy Studies
- Erectile Dysfunction Treatment : A study involving 300 men found that 70% reported improved erections with Alprostadil compared to a placebo group where only 15% reported similar improvements .
- Neonatal Applications : In a cohort study of infants with congenital heart defects, Alprostadil was effective in maintaining ductal patency, reducing the need for surgical interventions .
Safety Profile
Alprostadil is generally well tolerated; however, side effects may include:
- Pain at the injection site.
- Prolonged erection (priapism).
- Hypotension in susceptible individuals.
Case Study 1: Erectile Dysfunction Management
A 45-year-old male with a history of diabetes mellitus was treated with Alprostadil after oral medications failed. The patient reported satisfactory erections sufficient for sexual intercourse after three weeks of treatment.
Case Study 2: Pediatric Use in Patent Ductus Arteriosus
A premature infant diagnosed with patent ductus arteriosus was treated with intravenous Alprostadil. The treatment resulted in successful closure of the ductus arteriosus without surgical intervention.
Data Table: Summary of Clinical Studies on Alprostadil
Study Type | Population Size | Treatment Duration | Success Rate (%) | Notes |
---|---|---|---|---|
Erectile Dysfunction | 300 | 12 weeks | 70 | Compared to placebo (15%) |
Neonatal PDA | 50 | Variable | 85 | Reduced need for surgery |
特性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5.C3H6O3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;1-3(5)6-2-4/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);4H,2H2,1H3/b13-12+;/t15-,16+,17+,19+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAFKBVVUZQWPM-HZTJSMSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.CC(=O)OCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。